molecular formula C20H24ClN3O3S B11282139 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B11282139
M. Wt: 421.9 g/mol
InChI Key: JBCBGOJCRHSEOJ-UHFFFAOYSA-N
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Description

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with a 2-chlorobenzyl group and an N-(2-ethylphenyl)acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazine ring, followed by the introduction of the 2-chlorobenzyl and N-(2-ethylphenyl)acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives and acetamide-substituted molecules. Examples are:

Uniqueness

What sets 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C20H24ClN3O3S/c1-2-16-8-4-6-11-19(16)22-20(25)15-24-13-7-12-23(28(24,26)27)14-17-9-3-5-10-18(17)21/h3-6,8-11H,2,7,12-15H2,1H3,(H,22,25)

InChI Key

JBCBGOJCRHSEOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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